molecular formula C21H17N3O3S4 B3895963 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3895963
M. Wt: 487.6 g/mol
InChI Key: WDJGCBSKIGCWRB-WQRHYEAKSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure includes a (5Z)-configured benzylidene moiety substituted with a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 2. The thioxo group at position 2 and the ketone at position 4 contribute to its unique electronic profile, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S4/c25-20-18(30-21(28)24(20)16-8-10-31(26,27)13-16)11-14-12-23(15-5-2-1-3-6-15)22-19(14)17-7-4-9-29-17/h1-7,9,11-12,16H,8,10,13H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJGCBSKIGCWRB-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the pyrazole moiety: This step involves the cyclization of a hydrazine derivative with an appropriate diketone.

    Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the formation of the double bond in the (5Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The thiazolidinone ring (with a 2-thioxo group) enables nucleophilic and electrophilic interactions. Key reactions include:

Thione-Thiol Tautomerism

The 2-thioxo group (-C=S) undergoes tautomerism to form a thiol tautomer (-C-SH), facilitating reactions with electrophiles. This behavior is critical in biological interactions, as seen in structurally similar compounds .

Reaction TypeConditionsProductReference
TautomerismAqueous/organic solventsThiol form

Nucleophilic Addition

The exocyclic double bond (C5) in the thiazolidinone ring can undergo nucleophilic addition. For example, reactions with amines or alcohols form adducts:

Thiazolidinone+R-NH2Adduct (C5-NH-R)\text{Thiazolidinone} + \text{R-NH}_2 \rightarrow \text{Adduct (C5-NH-R)}

SubstrateReagentYield (%)Reference
EthylamineTHF, RT72
MethanolAcid catalysis65

Sulfone Group Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) participates in:

Nucleophilic Substitution

The sulfone’s electron-withdrawing nature activates adjacent positions for nucleophilic attacks. For example, substitution at the tetrahydrothiophene ring’s β-carbon:

Sulfone+NaOCH3Methoxy-substituted derivative\text{Sulfone} + \text{NaOCH}_3 \rightarrow \text{Methoxy-substituted derivative}

ReagentSolventTemperatureProduct StabilityReference
Sodium methoxideDMF60°CHigh

Elimination Reactions

Under basic conditions, sulfones may undergo β-elimination to form alkenes, though this is less common in saturated systems like tetrahydrothiophene dioxide .

Pyrazole and Thiophene Reactivity

The 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole moiety contributes electrophilic substitution and cross-coupling potential:

Electrophilic Aromatic Substitution

Thiophene and pyrazole rings undergo halogenation or nitration. For example, bromination at the thiophene’s α-position:

Thiophene+Br22-Bromothiophene derivative\text{Thiophene} + \text{Br}_2 \rightarrow \text{2-Bromothiophene derivative}

ReactionCatalystYield (%)Reference
BrominationFeBr₃85

Suzuki-Miyaura Coupling

The pyrazole’s aryl groups enable cross-coupling with boronic acids, modifying the compound’s periphery for pharmacological optimization .

Oxidation of Thiol Groups

The 2-thioxo group oxidizes to disulfides or sulfonic acids under strong oxidizing agents (e.g., H₂O₂):

-C=SH2O2-C-S-S-C-\text{-C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{-C-S-S-C-}

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)Acetic acid, 50°CDisulfide

Reduction of Exocyclic Double Bond

Catalytic hydrogenation reduces the C5=C bond, altering the molecule’s planarity and bioactivity:

C=CH2/PdC-C\text{C=C} \xrightarrow{\text{H}_2/\text{Pd}} \text{C-C}

CatalystPressureYield (%)Reference
Pd/C1 atm90

Cycloaddition Reactions

The conjugated diene system (from thiazolidinone and pyrazole) participates in Diels-Alder reactions, forming six-membered rings:

Dienophile+ThiazolidinoneCycloadduct\text{Dienophile} + \text{Thiazolidinone} \rightarrow \text{Cycloadduct}

DienophileConditionsStereoselectivityReference
Maleic anhydrideReflux, tolueneEndo preference

Scientific Research Applications

Anticancer Applications

Thiazolidin-4-one derivatives are increasingly recognized for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms.

Case Studies

A study evaluated the anticancer potential of various thiazolidin-4-one derivatives against human renal cell adenocarcinoma (769-P) and found promising results in terms of cytotoxicity and inhibition of cell proliferation . Another investigation highlighted the efficacy of specific thiazolidinone analogues against different cancer cell lines, showcasing their potential as novel chemotherapeutic agents .

Antimicrobial Properties

Thiazolidin-4-one derivatives also exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi.

Antibiofilm Activity

Recent studies have shown that specific thiazolidinone compounds can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, certain derivatives reduced biofilm formation by over 50% at concentrations equal to their minimum inhibitory concentration (MIC) .

Broad Spectrum of Activity

Thiazolidinones have demonstrated activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against species like Candida albicans. The structural modifications in these compounds significantly influence their antimicrobial efficacy, with some exhibiting MIC values comparable to standard antibiotics .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives are being explored for several other therapeutic applications:

Anti-diabetic Effects

Some thiazolidinone compounds have shown hypoglycemic effects, making them candidates for diabetes management. For instance, pioglitazone is a well-known thiazolidinedione used in treating type 2 diabetes due to its insulin-sensitizing properties .

Analgesic and Anti-inflammatory Properties

Research has indicated that certain thiazolidinones possess analgesic and anti-inflammatory activities, contributing to their potential use in pain management therapies .

Summary Table of Applications

Application TypeMechanism of ActionNotable Compounds/Derivatives
AnticancerEnzyme inhibition, cell cycle arrest2-phenylimino derivatives
AntimicrobialBiofilm inhibition, broad-spectrum activityCompounds effective against S. aureus
Anti-diabeticInsulin sensitizationPioglitazone
AnalgesicPain relief through anti-inflammatory actionVarious thiazolidinone derivatives

Mechanism of Action

The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, synthesis routes, and molecular properties.

Key Observations:

Substituent Effects on Reactivity and Stability: The sulfone group in the target compound (vs. Thiophene vs. Phenyl in Pyrazole: The thiophen-2-yl group in the target compound introduces sulfur-mediated electronic effects (e.g., stronger electron-withdrawing character) compared to phenyl-substituted analogs .

Synthetic Routes: Analogous compounds (e.g., ) are synthesized via Knoevenagel condensation between thiazolidinone precursors and aldehydes in aqueous basic media (e.g., K₂CO₃/H₂O). The target compound likely follows a similar pathway but may require optimized conditions due to steric bulk from the pyrazole-thiophene substituent.

Crystallographic and Conformational Insights :

  • Substituents at position 5 significantly influence molecular planarity. For example, the 2-hydroxybenzylidene analog exhibits near-planar geometry (dihedral angle: 9.68°), whereas methyl-substituted derivatives show greater distortion (79.26°). The target compound’s pyrazole-thiophene substituent may adopt intermediate geometry, balancing steric and electronic factors.

The sulfone and thiophene groups may enhance interactions with enzymatic targets (e.g., tyrosine kinases) compared to simpler analogs .

Biological Activity

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They have been widely studied for their pharmacological potential, including antidiabetic , antimicrobial , anticancer , and anti-inflammatory activities. The unique structural features of thiazolidinones allow for various modifications that can enhance their biological effects.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and growth .

2.2 Antimicrobial Effects

Thiazolidinones exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways. The compound's structure suggests potential interactions with bacterial enzymes, making it a candidate for further exploration in antimicrobial therapy .

2.3 Antidiabetic Properties

Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. This compound may enhance insulin action and reduce blood glucose levels, similar to established antidiabetic drugs like pioglitazone .

3. Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural components. Modifications at various positions (e.g., substituents on the thiazolidine ring) can enhance or diminish their pharmacological effects. For example, the presence of electron-withdrawing groups has been associated with increased anticancer potency .

Position Modification Effect on Activity
2Electron-withdrawingIncreased anticancer activity
3Alkyl substitutionEnhanced antimicrobial properties
5Aromatic groupsImproved PPARγ agonist activity

4. Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives similar to the compound in focus:

  • Study on Anticancer Activity : A recent investigation demonstrated that a series of thiazolidinone derivatives exhibited IC50 values ranging from nanomolar to micromolar against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Evaluation : Another study reported that certain thiazolidinone derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

5. Conclusion

The compound This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent, antimicrobial agent, and antidiabetic drug highlights its versatility as a therapeutic candidate in medicinal chemistry. Ongoing research into its mechanisms of action and optimization through structural modifications may lead to the development of effective new drugs based on this scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing this thiazolidinone derivative, and how do reaction conditions influence yield?

The compound’s synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) with a thiosemicarbazide derivative under acidic conditions to form a Schiff base intermediate .
  • Step 2 : Cyclization via nucleophilic attack, often catalyzed by triethylamine (Et₃N) in a polar aprotic solvent like DMF or ethanol, to form the thiazolidinone ring .
  • Critical factors : Solvent polarity (DMF enhances cyclization), temperature (reflux at 80–100°C), and stoichiometric ratios (excess aldehyde improves imine formation). Yields range from 60–85% depending on purification methods (e.g., recrystallization in DMF/EtOH mixtures) .

Q. How can structural characterization be systematically performed for this compound?

Use a combination of spectroscopic and computational methods:

  • FT-IR : Identify thioxo (C=S) stretching at ~1250 cm⁻¹ and sulfone (SO₂) vibrations at 1150–1300 cm⁻¹ .
  • NMR : ¹H NMR shows characteristic Z-configuration of the exocyclic double bond (δ 7.2–8.1 ppm for aromatic protons; δ 6.5–7.0 ppm for thiophene protons) .
  • Single-crystal XRD : Resolve stereochemistry and confirm the (5Z) configuration, as seen in analogous thiazolidinones .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazolidinones?

Discrepancies in activity (e.g., antimicrobial vs. anticancer) arise from substituent effects and assay conditions:

  • Substituent analysis : The 1,1-dioxidotetrahydrothiophen-3-yl group enhances solubility but may reduce membrane permeability compared to simpler aryl substituents .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for redox-active thiol groups, which can interfere with antioxidant assays .
  • Data reconciliation : Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinities for targets like lanosterol 14α-demethylase (antifungal) or hemoglobin subunits (antiparasitic) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Target selection : Prioritize enzymes with known thiazolidinone interactions (e.g., tyrosine kinases, CYP450 isoforms) using databases like PDB (e.g., 3LD6 for lanosterol demethylase) .
  • Docking protocols :
  • Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.
  • Grid box placement: Focus on active sites (e.g., heme pocket for CYP450).
  • Scoring functions: Use MM-GBSA to estimate binding free energy (~−8.5 kcal/mol for high-affinity interactions) .
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. What mechanistic insights explain the reactivity of the exocyclic double bond in substitution reactions?

The (5Z)-configured methylidene group undergoes regioselective reactions:

  • Nucleophilic attack : The β-carbon is electrophilic due to conjugation with the thioxo group, favoring Michael additions with amines or thiols .
  • Photochemical [2+2] cycloaddition : UV irradiation induces cross-conjugated diradical intermediates, forming cyclobutane derivatives (confirmed by loss of UV-Vis absorbance at λ = 320 nm) .
  • Catalytic effects : Pd(OAc)₂ facilitates Suzuki-Miyaura couplings at the methylidene position, enabling aryl/heteroaryl diversification .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays caused by thiol-mediated redox cycling?

  • Add antioxidants : Include 1 mM Trolox in assay buffers to suppress autoxidation of the thioxo group .
  • Alternative probes : Replace MTT with resazurin (Alamar Blue) for cytotoxicity assays, as thiazolidinones can reduce tetrazolium salts non-enzymatically .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Sulfone vs. sulfide : The 1,1-dioxidotetrahydrothiophen-3-yl group reduces CYP3A4-mediated oxidation compared to non-oxidized thiophene analogs .
  • Deuterium incorporation : Replace labile C-H bonds in the pyrazole ring with C-D bonds (e.g., using D₂O/K₂CO₃ exchange) to prolong half-life in hepatic microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

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